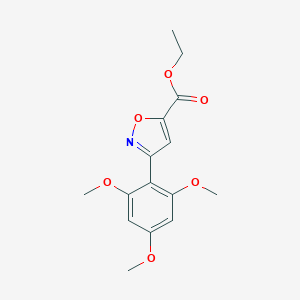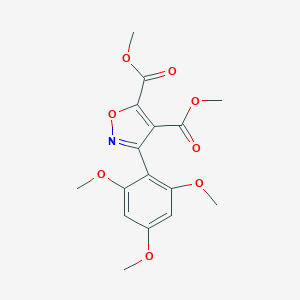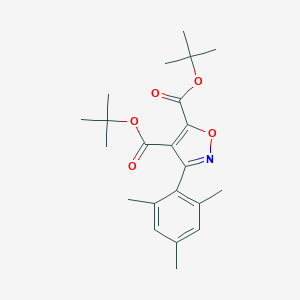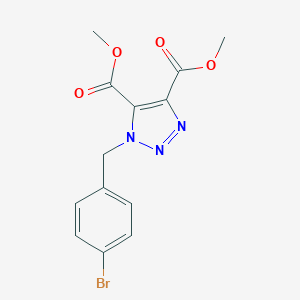![molecular formula C19H18N3OS+ B289616 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the benzodiazepine family of drugs and is known for its unique structure and properties. In
Aplicaciones Científicas De Investigación
6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been investigated for its potential as a therapeutic agent for the treatment of anxiety disorders, epilepsy, and other neurological conditions.
Mecanismo De Acción
The exact mechanism of action of 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor system, which is responsible for regulating neuronal excitability in the brain. This compound is thought to enhance the activity of GABA, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects
6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in a laboratory setting using standard equipment and reagents. Additionally, its unique structure and properties make it a promising candidate for the study of neurological disorders and the development of new therapeutic agents.
One of the limitations of using 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium in lab experiments is its potential for toxicity. Like other benzodiazepines, this compound can have adverse effects on the central nervous system and may be toxic at high doses. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several potential future directions for the study of 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium. One area of interest is the development of new therapeutic agents for the treatment of neurological disorders. This compound has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of conditions such as epilepsy and Alzheimer's disease.
Another potential future direction is the study of the mechanism of action of this compound. While its effects on the GABA receptor system are well established, the exact mechanism by which it produces its therapeutic effects is not fully understood. Further research in this area may provide new insights into the treatment of neurological disorders.
Finally, the synthesis of new derivatives of 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium may lead to the development of new therapeutic agents with improved efficacy and reduced toxicity. By modifying the structure of this compound, researchers may be able to create new compounds with unique properties and applications in scientific research.
Métodos De Síntesis
The synthesis of 6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium involves the reaction of 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol to yield the desired product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
Propiedades
Fórmula molecular |
C19H18N3OS+ |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
5-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide |
InChI |
InChI=1S/C19H17N3OS/c1-14-13-18-21(11-12-24-18)16-9-5-6-10-17(16)22(14)19(23)20-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3/p+1 |
Clave InChI |
LQRPCYMQZDSDJD-UHFFFAOYSA-O |
SMILES |
CC1CC2=[N+](C=CS2)C3=CC=CC=C3N1C(=O)NC4=CC=CC=C4 |
SMILES canónico |
CC1CC2=[N+](C=CS2)C3=CC=CC=C3N1C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone hydrazone](/img/structure/B289536.png)






![diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
![dimethyl 1-(4-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289551.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate](/img/structure/B289571.png)
![4-[3-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B289574.png)
![2-Amino-3-[(2,3-dichlorobenzylidene)amino]-2-butenedinitrile](/img/structure/B289583.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)